molecular formula C11H9ClN2O2 B11870500 5-(benzyloxy)-4-chloropyridazin-3(2H)-one CAS No. 1346697-61-7

5-(benzyloxy)-4-chloropyridazin-3(2H)-one

Cat. No.: B11870500
CAS No.: 1346697-61-7
M. Wt: 236.65 g/mol
InChI Key: BTFBGGIHXHXQNS-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-chloropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-4-chloropyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-chloropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chloropyridazinone ring can be reduced to form a dihydropyridazinone derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-4-chloropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-4-chloropyridazine: Similar structure but lacks the ketone group.

    4-Chloro-5-(phenylmethoxy)pyridazin-3(2H)-one: Similar structure with a phenylmethoxy group instead of a benzyloxy group.

    5-(Benzyloxy)-4-bromopyridazin-3(2H)-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

5-(Benzyloxy)-4-chloropyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1346697-61-7

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

5-chloro-4-phenylmethoxy-1H-pyridazin-6-one

InChI

InChI=1S/C11H9ClN2O2/c12-10-9(6-13-14-11(10)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)

InChI Key

BTFBGGIHXHXQNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

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